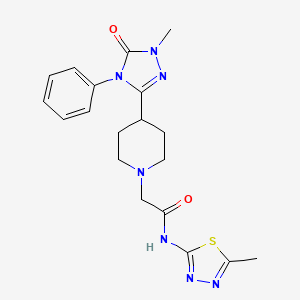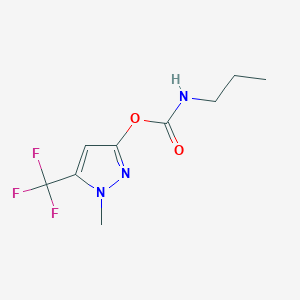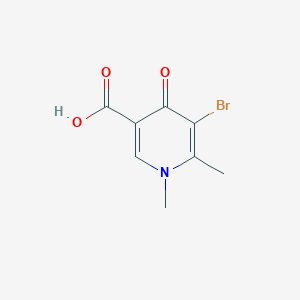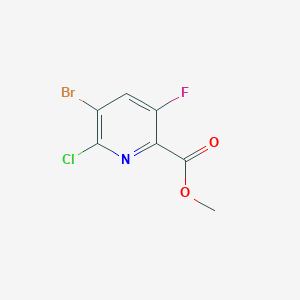
N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EMA401, is a novel small molecule drug candidate that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a key role in the modulation of pain signaling pathways.
Applications De Recherche Scientifique
Pharmacological Studies and Analgesic Activity
- A variety of novel quinazolinyl acetamides, similar in structure to N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Notably, a compound from this series exhibited potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium in potency, while demonstrating only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
- Other research synthesized 6-bromoquinazolinone derivatives, structurally related to the compound , and assessed their pharmacological activities including anti-inflammatory, analgesic, and anti-bacterial effects. The derivatives showed significant pharmacological activities, suggesting the broad potential of quinazolinone and acetamide-based compounds in therapeutic applications (Rajveer et al., 2010), (Rajveer et al., 2010).
Antifungal and Antimicrobial Applications
- Certain acetamide derivatives were identified as potent fungicidal agents against Candida species, characterized by their antifungal activity against Aspergillus species as well. These derivatives, sharing the acetamide functional group with the compound of interest, highlight the potential antimicrobial and antifungal applications of such chemical structures (Bardiot et al., 2015).
- Additionally, a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles were prepared and screened for their antibacterial activity against various strains, showcasing the potential of such compounds in antimicrobial therapies (Singh et al., 2010).
Herbicide Metabolism and Toxicology
- A study focused on the metabolism of chloroacetamide herbicides, structurally related to the compound , and their metabolites in human and rat liver microsomes. This research offers insights into the toxicological aspects and metabolic pathways of acetamide compounds, which could be relevant for understanding the metabolism and potential toxicological profiles of N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide (Coleman et al., 2000), (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15-10-8-9-14(3)20(15)24-19(25)13-26-21-16-11-6-7-12-17(16)22-18(5-2)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPRKYRZYZWQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)


![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)
![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)
![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)



![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)
![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)
![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

